An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene (CAS No. 200875-36-1)
An In-depth Technical Guide to 2-Bromo-7-methoxynaphthalene (CAS No. 200875-36-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-7-methoxynaphthalene, a halogenated aromatic compound. Due to the limited availability of detailed experimental data for this specific isomer, this document presents the currently accessible information on its synthesis and properties. To offer a broader context for researchers, a comparative analysis with its well-characterized isomer, 2-Bromo-6-methoxynaphthalene, is included, covering its synthesis, applications in drug discovery, and material science. This guide aims to be a valuable resource for professionals in organic synthesis and medicinal chemistry by consolidating known data and highlighting areas for future research.
Introduction
2-Bromo-7-methoxynaphthalene is a substituted naphthalene derivative with the chemical formula C₁₁H₉BrO.[1] As a bromo-methoxy substituted naphthalene, it holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo and methoxy groups on the naphthalene scaffold allows for a variety of chemical transformations, making it an attractive intermediate for creating more complex molecular architectures. This guide summarizes the known information about 2-Bromo-7-methoxynaphthalene and provides a comparative perspective with its 6-methoxy isomer to facilitate a deeper understanding of this class of compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Bromo-7-methoxynaphthalene
| Property | Value | Source |
| CAS Number | 200875-36-1 | PubChem[1] |
| Molecular Formula | C₁₁H₉BrO | PubChem[1] |
| Molecular Weight | 237.09 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
Synthesis of 2-Bromo-7-methoxynaphthalene
A specific, detailed experimental protocol for the synthesis and isolation of pure 2-Bromo-7-methoxynaphthalene is not extensively documented. However, its formation as an intermediate in the synthesis of 7-bromo-2-naphthol from 2,7-dihydroxynaphthalene has been described.[2]
Synthesis as an Intermediate
The following protocol describes the formation of 2-Bromo-7-methoxynaphthalene as part of a multi-step synthesis.
Experimental Protocol:
-
Step 1: Preparation of the Brominating Agent: To a 1 L flask under a nitrogen atmosphere, add triphenylphosphine (89.7 g, 0.342 mol) and acetonitrile (350 mL). Cool the mixture to 10 °C. Slowly add bromine (17.6 mL, 0.342 mol) dropwise over 10 minutes.
-
Step 2: Bromination: After the addition is complete, remove the cooling bath. Add 2,7-dihydroxynaphthalene (50.0 g, 0.312 mol) to the mixture and rinse with an additional 350 mL of acetonitrile.
-
Step 3: Reaction to form 2-Bromo-7-methoxynaphthalene: Heat the resulting yellow-brown mixture to reflux for 3 hours. During this step, 2-Bromo-7-methoxynaphthalene is formed in the reaction mixture.
-
Step 4: Subsequent Reaction: The protocol then proceeds with the removal of acetonitrile by distillation under reduced pressure to yield an off-white solid, which is subsequently used to prepare 7-bromo-2-naphthol.[2]
Note: This protocol does not detail the isolation and purification of 2-Bromo-7-methoxynaphthalene. Further development would be required to isolate this intermediate.
Caption: Synthesis of 2-Bromo-7-methoxynaphthalene as an in situ intermediate.
Spectroscopic Data
As of the current literature survey, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2-Bromo-7-methoxynaphthalene are not publicly available. Characterization of the isolated compound would be a critical step for any future research.
Applications and Future Research Directions
While specific applications for 2-Bromo-7-methoxynaphthalene have not been reported, its structure suggests potential utility in several areas of chemical research:
-
Medicinal Chemistry: As a building block, it could be used in the synthesis of novel compounds with potential biological activity. The naphthalene core is a common scaffold in pharmaceuticals.
-
Materials Science: Naphthalene derivatives are often used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The bromo- and methoxy-substituents could be modified to tune the electronic properties of such materials.
Future research should focus on the development of a robust synthesis and isolation protocol for 2-Bromo-7-methoxynaphthalene, followed by a thorough characterization of its physical and spectroscopic properties. Elucidation of its reactivity through various cross-coupling and substitution reactions would open avenues for its application in synthetic chemistry.
Comparative Analysis: 2-Bromo-6-methoxynaphthalene (CAS No. 5111-65-9)
In contrast to the limited data on the 7-methoxy isomer, its positional isomer, 2-Bromo-6-methoxynaphthalene, is a well-documented and commercially available compound. It serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
Table 2: Physicochemical Properties of 2-Bromo-6-methoxynaphthalene
| Property | Value | Source |
| CAS Number | 5111-65-9 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₉BrO | Sigma-Aldrich |
| Molecular Weight | 237.09 g/mol | Sigma-Aldrich |
| Melting Point | 106-109 °C | Sigma-Aldrich |
| Boiling Point | 114-118 °C at 0.2 mmHg | Organic Syntheses[3] |
Synthesis of 2-Bromo-6-methoxynaphthalene
A common synthetic route involves the bromination and subsequent methylation of 2-naphthol.[3]
Caption: Synthetic route to 2-Bromo-6-methoxynaphthalene.
Applications of 2-Bromo-6-methoxynaphthalene
The primary application of 2-Bromo-6-methoxynaphthalene is as a key starting material for the synthesis of Naproxen.
Caption: Role of 2-Bromo-6-methoxynaphthalene in the synthesis of Naproxen.
Safety Information
No specific safety data sheet (SDS) is available for 2-Bromo-7-methoxynaphthalene. Standard laboratory safety precautions for handling halogenated aromatic compounds should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.
For the isomer, 2-Bromo-6-methoxynaphthalene, it is classified as harmful if swallowed.[4]
Conclusion
2-Bromo-7-methoxynaphthalene is a chemical compound with potential for applications in synthetic chemistry, although it remains largely uncharacterized. This guide has presented the available information on its synthesis as an intermediate and its computed properties. The comparative analysis with the well-studied 2-Bromo-6-methoxynaphthalene highlights the established utility of this class of compounds and underscores the need for further research into the 7-methoxy isomer. The development of a scalable synthesis and a full characterization of its properties are essential next steps to unlock the potential of 2-Bromo-7-methoxynaphthalene for researchers and drug development professionals.
